2-methyl-N-[2-(methylamino)ethyl]propanamide is an organic compound classified as an amide. It features a propanamide backbone with a methyl group and a 2-(methylamino)ethyl substituent. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis, owing to its unique functional groups that can participate in various chemical reactions and biological interactions.
The compound can be synthesized through several methods, primarily involving the reaction of 2-methylpropanamide with methylamine. This synthesis can be performed under controlled conditions to optimize yield and purity, often utilizing industrial techniques for large-scale production.
2-methyl-N-[2-(methylamino)ethyl]propanamide is categorized under the following classifications:
The synthesis of 2-methyl-N-[2-(methylamino)ethyl]propanamide typically involves the following steps:
In industrial settings, the production involves large reactors and continuous flow systems where raw materials are fed into the reactor under monitored conditions. The product is subsequently purified using techniques such as distillation or crystallization.
The molecular structure of 2-methyl-N-[2-(methylamino)ethyl]propanamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.21 g/mol |
| InChI | InChI=1S/C7H16N2O/c1-6(2)7(10)9-5-4-8-3/h6,8H,4-5H2,1-3H3,(H,9,10) |
| Origin of Product | United States |
2-methyl-N-[2-(methylamino)ethyl]propanamide can undergo various chemical reactions:
The reactions are generally performed under controlled conditions regarding temperature, pressure, and pH levels to achieve desired outcomes. The products formed from these reactions depend on the specific reagents used and the type of reaction conducted.
The mechanism of action for 2-methyl-N-[2-(methylamino)ethyl]propanamide involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes. The exact pathways affected depend on the specific application and target involved.
2-methyl-N-[2-(methylamino)ethyl]propanamide has a wide range of applications in scientific research:
This compound's unique structure allows it to engage in diverse chemical reactions, making it valuable in both academic research and industrial applications.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: